3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, chloro, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps. The reaction conditions often involve the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity. These methods are advantageous for scaling up the production while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The molecular pathways involved often include the modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Flavonol derivatives containing piperazine and quinoxaline fragments
- Quinolone-substituted 1,3,4-oxadiazole derivatives
Uniqueness
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzenesulfonyl, chloro, and piperazine groups makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-24-10-6-5-9-23(24)29-13-15-30(16-14-29)26-21-17-19(27)11-12-22(21)28-18-25(26)34(31,32)20-7-3-2-4-8-20/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTDCZRAPXVPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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